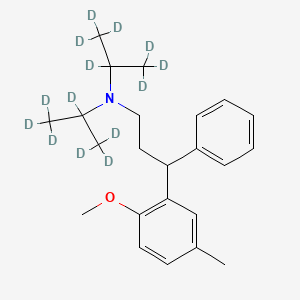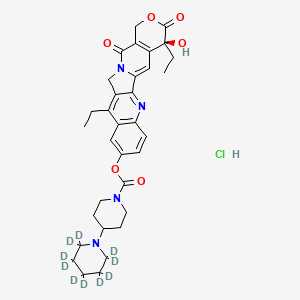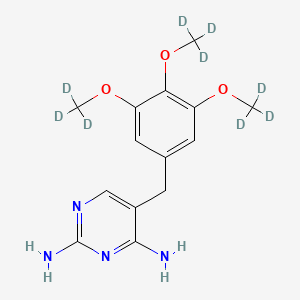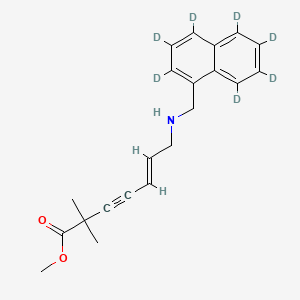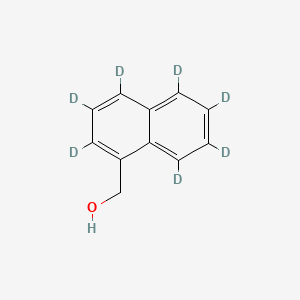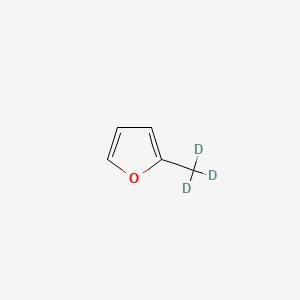
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of peptides and proteins, as well as in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide and its related compounds are utilized in the synthesis and polymerization of t-BOC protected maleimide monomers. These monomers, such as N-(t-butyloxycarbonyloxy)maleimide (t-BOCOMI) and N-[p-(t-butyloxycarbonyloxy)phenyl]maleimide (t-BOCOPMI), have been synthesized and copolymerized with styrene derivatives to obtain t-BOC protected polymers. These polymers exhibit significant changes in physical properties upon deprotection, including high glass transition temperatures and solubility in aqueous base solutions, making them suitable for applications in chemically amplified resist materials (Ahn, Koo, & Willson, 1995).
Bioconjugation Techniques
The maleimide group in N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide facilitates bioconjugation techniques due to its reactivity towards thiol groups, which is beneficial for preparing various biochemical conjugates. This reactivity is exploited in the preparation and modification of maleimido acids and maleoyl derivatives of peptides, enabling the synthesis of peptides carrying maleimide groups for further conjugation applications (Keller & Rudinger, 1975).
Advanced Material Applications
Research has explored the synthesis of N-(tert-butyloxycarbonyl)maleimide (t-BOCMI) as a new t-BOC protected monomer, which upon polymerization, results in alternating copolymers with high glass transition temperatures and solubility in aqueous solutions. These materials have potential applications in advanced material fields such as high-performance coatings and films due to their unique physical and chemical properties (Ahn, Lee, & Koo, 1992).
Chemical Synthesis and Activation Strategies
In chemical synthesis, N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide derivatives are used for efficient loading and activation strategies in the preparation of linkers for solid-phase peptide synthesis. This enables the creation of C-terminally modified peptides, which are crucial for chemoselective (bio)conjugation or ligation reactions, enhancing the versatility and utility of peptide-based therapeutics and biomaterials (Merkx, van Haren, Rijkers, & Liskamp, 2007).
Hydrophilic Polymer Design
The design and synthesis of N-maleimido-functionalized hydrophilic polymers present an alternative to traditional PEGylation chemistry, offering new avenues for the development of polymer-(poly)peptide biomaterials. These materials are utilized in conjugation reactions with thiol-containing substrates, demonstrating their potential in biomedical applications such as drug delivery and tissue engineering (Mantovani et al., 2005).
Wirkmechanismus
- Affected Pathways : The specific pathways depend on the labeled proteins. For example, MDCC has been used to study phosphate release during enzymatic reactions when conjugated to a mutant phosphate-binding protein .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAILOIXILPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662061 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide | |
CAS RN |
1076198-36-1 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



